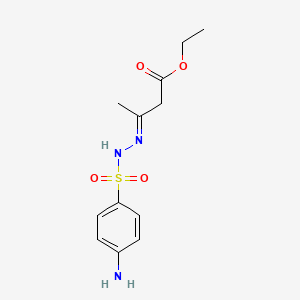
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is an organic compound with the molecular formula C12H17N3O4S It is characterized by the presence of an ethyl ester group, a hydrazono group, and a sulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate typically involves the reaction of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazono group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(((4-nitrophenyl)sulfonyl)hydrazono)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(((4-methylphenyl)sulfonyl)hydrazono)butanoate: Contains a methyl group instead of an amino group.
Ethyl 3-(((4-chlorophenyl)sulfonyl)hydrazono)butanoate: Features a chlorine atom in place of the amino group.
Uniqueness
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its potential biological activity and specificity compared to its analogs.
Propiedades
Número CAS |
5448-67-9 |
|---|---|
Fórmula molecular |
C12H17N3O4S |
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
ethyl (3E)-3-[(4-aminophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+ |
Clave InChI |
OHLFTKZXQHPAJP-NTEUORMPSA-N |
SMILES isomérico |
CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C |
SMILES canónico |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



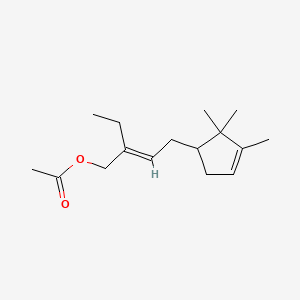
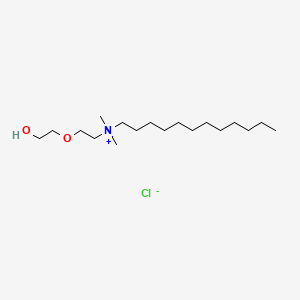
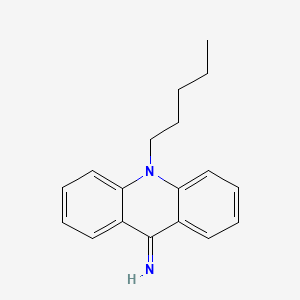
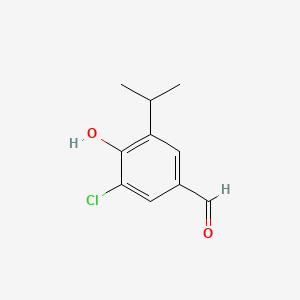
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

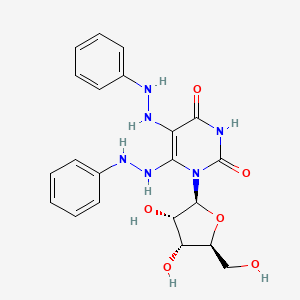
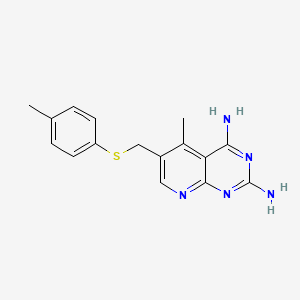
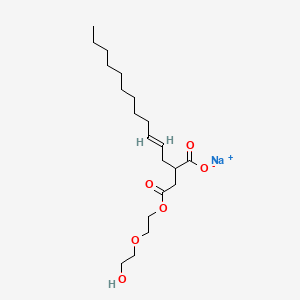
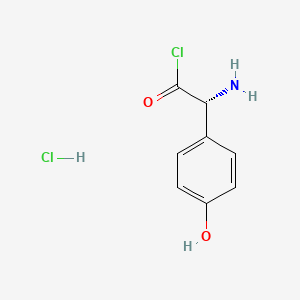

![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
